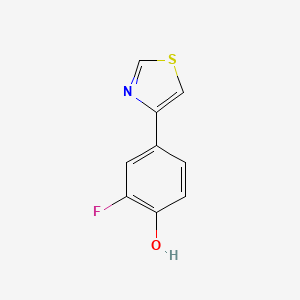

2-Fluoro-4-(thiazol-4-yl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6FNOS |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

2-fluoro-4-(1,3-thiazol-4-yl)phenol |

InChI |

InChI=1S/C9H6FNOS/c10-7-3-6(1-2-9(7)12)8-4-13-5-11-8/h1-5,12H |

InChI Key |

YVCOYZFLAVPLLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC=N2)F)O |

Origin of Product |

United States |

The Significance of Thiazole Containing Scaffolds in Chemistry

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in the development of new materials and medicines. numberanalytics.comnih.goveurekaselect.com Its presence is noted in natural products like vitamin B1 (thiamine) and in a multitude of synthetic compounds with a wide array of applications. nih.goveurekaselect.com

In medicinal chemistry , the thiazole nucleus is a privileged scaffold, forming the core of numerous drugs. nih.govwisdomlib.orgspast.org Derivatives of thiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govwisdomlib.orgtandfonline.com This versatility has made it a focal point for drug discovery and development, with researchers continually exploring new derivatives for therapeutic potential. nih.govwisdomlib.orgspast.org

Beyond the pharmaceutical realm, materials science has also harnessed the unique properties of thiazole-based structures. numberanalytics.com Thiazole derivatives are investigated for their applications in conductive polymers, organic light-emitting diodes (OLEDs) due to their luminescent properties, and as corrosion inhibitors. numberanalytics.com The rigid, planar structure of fused thiazole systems, such as thiazolo[5,4-d]thiazole, allows for efficient intermolecular π–π overlap, a desirable characteristic for organic semiconductors used in plastic electronics. researchgate.net

The Rise of Fluorinated Phenolic and Heterocyclic Compounds in Research

The strategic incorporation of fluorine into organic molecules, particularly phenolic and heterocyclic compounds, has become a powerful tool in contemporary chemical research. researchgate.netwiley.com The presence of fluorine can significantly alter a molecule's physical, chemical, and biological properties. researchgate.net

Fluorinated phenolic compounds are of particular interest due to their enhanced hydrogen bond donor capabilities. brighton.ac.uk This property makes them effective building blocks for creating self-assembled monolayers and other supramolecular structures. brighton.ac.uk In medicinal chemistry, the introduction of fluorine into phenolic structures, such as in fluorinated polyphenols, has led to the development of enzyme inhibitors with improved bioavailability and selectivity. nih.gov

Similarly, fluorinated heterocyclic compounds are a rapidly growing class of molecules with applications in pharmaceuticals, agrochemicals, and advanced materials. researchgate.netmiamioh.edu The high electronegativity and other unique properties of fluorine can enhance a drug's ability to penetrate cell membranes, leading to improved pharmacokinetic profiles. researchgate.netwiley.comresearchgate.net Research in this area is extensive, covering the synthesis and application of a wide variety of fluorine-containing heterocycles. wiley.comacs.org

A Focused Look at 2 Fluoro 4 Thiazol 4 Yl Phenol and Its Derivatives

Strategies for Thiazole Ring Construction

The formation of the thiazole ring is a fundamental step in the synthesis of this compound and its analogues. Various methods have been developed, ranging from classic condensation reactions to modern catalyzed processes.

Hantzsch Thiazole Synthesis and Related Approaches

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone for the formation of thiazole rings. synarchive.com This method typically involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comchemhelpasap.com The reaction proceeds through an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. The Hantzsch synthesis is known for being straightforward and often results in high yields. chemhelpasap.com

For instance, a common application involves reacting 2-bromoacetophenone (B140003) with thiourea (B124793) to produce 2-amino-4-phenylthiazole. chemhelpasap.com The resulting product is often poorly soluble in the reaction medium, facilitating its isolation by simple filtration. chemhelpasap.com The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles by varying the starting α-haloketone and thioamide. mdpi.com

Modifications to the classic Hantzsch synthesis have been developed to improve efficiency and expand its scope. One-pot, multi-component procedures have been established where an α-haloketone, a thioamide (or thiourea), and an aldehyde are reacted together in the presence of a catalyst, such as silica-supported tungstosilisic acid, to yield highly substituted thiazoles. mdpi.com Furthermore, the reaction conditions can influence the outcome; conducting the condensation under acidic conditions can alter the regioselectivity, leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions for Thiazole-Aryl Linkages

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the crucial carbon-carbon bond between a pre-formed thiazole ring and an aryl group, such as the fluorophenol moiety.

The Suzuki-Miyaura coupling is a widely used and robust method for creating C-C bonds. nih.govlibretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate in the presence of a base. libretexts.org Its popularity stems from the mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents. rsc.org

In the context of synthesizing analogues of this compound, a key strategy involves the Suzuki-Miyaura coupling between a thiazole halide (e.g., a 2-bromothiazole (B21250) derivative) and an appropriately substituted aryl boronic acid (e.g., a fluorophenylboronic acid). For example, the synthesis of 4-substituted-2-[3-(adamant-1-yl)-4-fluorophenyl]thiazoles has been achieved through the palladium-catalyzed coupling of a (3-adamant-1-yl)-(4-fluorophenyl)boronic acid with a 2-bromothiazole derivative. nih.gov The catalytic cycle generally involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org A variety of palladium catalysts and ligands can be employed to optimize the reaction for specific substrates. cdnsciencepub.comresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling for Thiazole-Aryl Synthesis This table is interactive. You can sort and filter the data.

| Thiazole Substrate | Aryl Substrate | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| 2-Bromothiazole derivative | (3-Adamant-1-yl)-(4-fluorophenyl)boronic acid | Palladium catalyst | Synthesis of complex fluorinated thiazole analogues. | nih.gov |

| Aryl/heteroaryl bromides | Aryl/heteroarylboronic acids | Pd-PEG 2000 | Utilizes in situ-generated palladium nanoparticles. | acs.org |

| Aryl bromides | Phenylboronic acid | Pd(II) aminophosphine (B1255530) complexes | Effective for coupling various functionalized aryl bromides. | researchgate.net |

| Potassium heteroaryltrifluoroborates | Aryl/heteroaryl halides | Not specified | Employs bench-stable trifluoroborate salts as the boron source. | acs.org |

Beyond the Suzuki-Miyaura reaction, other metal-catalyzed methods are employed for forging the thiazole-aryl bond. Direct arylation via C-H bond activation is an increasingly important strategy. researchgate.net This approach allows for the coupling of a thiazole directly with an aryl halide, avoiding the need to pre-functionalize the thiazole with a leaving group. Palladium catalysts are commonly used for the direct 2-, 4-, or 5-arylation of thiazole derivatives with aryl halides. researchgate.net

Copper-catalyzed reactions also provide an alternative pathway. For instance, the direct arylation of heterocycle C-H bonds with aryl iodides can be achieved using a combination of copper iodide (CuI) as the catalyst and a base like lithium tert-butoxide. organic-chemistry.org These methods offer the advantage of atom economy by functionalizing an existing C-H bond.

Microwave-Assisted Synthetic Routes for Thiazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner products compared to conventional heating methods. researchgate.neteurekaselect.com The synthesis of thiazole derivatives has significantly benefited from this technology. nih.govresearchgate.net

The Hantzsch thiazole synthesis, for example, can be performed under microwave irradiation, drastically reducing reaction times from hours to minutes. researchgate.netnih.gov Reactions of α-haloketones with thiourea that might require extended reflux under conventional conditions can be completed in a fraction of the time in a microwave reactor. researchgate.netnih.gov This rapid heating allows for efficient screening of reaction conditions and the rapid generation of libraries of thiazole compounds. Multicomponent reactions to form thiazoles are also well-suited for microwave assistance, providing high yields in short reaction times. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis This table is interactive. You can sort and filter the data.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Hantzsch Synthesis (Ethanone + Thiourea) | 8 hours | Minutes | Yields are typically higher and require less purification. | nih.gov |

| Iodine-mediated condensation (Ketone + Thiourea) | Not specified | 5-6 minutes | Reaction rate substantially enhanced and yields improved. | researchgate.net |

| Bromine-mediated condensation | 12 hours | Minutes | Yields increased from 45-65% to 70-92%. | researchgate.net |

| Three-component synthesis (Thiazolyl-Pyridazinediones) | Not specified | Short reaction time | High/efficient yields. | nih.gov |

Introduction of Fluorine and Phenol Moieties

The incorporation of fluorine and phenol functionalities is critical for defining the chemical properties of the target compound. The introduction of these groups can be achieved either by using pre-functionalized starting materials or by performing specific reactions on the heterocyclic core.

The introduction of fluorine into organic molecules is a key strategy in medicinal chemistry to modulate properties like metabolic stability and binding affinity. nih.gov A common and effective approach is to use building blocks that already contain the fluorine atom. For the synthesis of this compound, a starting material such as a 4-fluoro-substituted phenylboronic acid or a 2-bromo-1-(4-fluorophenyl)ethanone could be used in Suzuki or Hantzsch reactions, respectively. nih.gov This ensures the precise placement of the fluorine atom on the phenyl ring. Direct fluorination methods exist but can sometimes lack the regioselectivity required for complex molecules. dtic.milrsc.org

Similarly, the phenol group is often introduced using a protected precursor. A common protecting group for phenols is a methyl ether (methoxy group). The synthesis can be carried out with a methoxy-substituted aryl precursor. At a later stage in the synthetic sequence, this methoxy (B1213986) group can be cleaved to reveal the free phenol (hydroxyl group). This strategy protects the potentially reactive phenol group from interfering with earlier reaction steps, such as metal-catalyzed couplings or the thiazole ring formation. For example, a synthesis might start with a 4-methoxyphenylboronic acid, and the final step would be the demethylation to yield the desired phenol.

Regioselective Fluorination Techniques on Aromatic Systems

Introducing a fluorine atom at a specific position on an aromatic ring, especially one bearing a directing group like a hydroxyl, is a significant chemical challenge. The electronic properties of the substrate, the nature of the fluorinating agent, and reaction conditions all influence the outcome. numberanalytics.com

Direct electrophilic fluorination of phenols often results in poor regioselectivity, yielding a mixture of ortho- and para-substituted products, and can be complicated by the formation of undesired by-products. nih.gov For instance, common electrophilic fluorinating agents like Selectfluor™ can lead to mixtures of isomers. nih.gov Achieving high regioselectivity for the synthesis of 2-fluorophenols therefore often requires more sophisticated approaches.

Key strategies to control the position of fluorination include:

Transition Metal-Catalyzed Fluorination: Metals such as palladium and copper can catalyze fluorination reactions with high regioselectivity. numberanalytics.comnumberanalytics.com These methods often involve the use of aryl halides or boronic acids as starting materials.

Directing Groups: A directing group can be used to guide the fluorinating agent to a specific position on the aromatic ring. numberanalytics.com This is a powerful strategy for achieving ortho-selectivity.

Synthesis from Non-aromatic Precursors: An alternative approach involves starting with a non-aromatic precursor, such as an α-diazocyclohexenone. Treatment with an electrophilic fluorine source like Selectfluor™ can afford ortho-fluorophenols regioselectively and under mild conditions. nih.gov This method circumvents the selectivity issues associated with direct fluorination of the aromatic phenol ring. nih.gov

Iodine(I)/Iodine(III) catalysis has also been explored for the dearomatizing fluorination of phenols, demonstrating high para-selectivity to generate fluorinated cyclohexadienones. nih.gov While this produces a different class of compound, the underlying principles of using catalysis to control regioselectivity are highly relevant. nih.gov

Table 1: Comparison of Aromatic Fluorination Techniques

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Electrophilic Fluorination | Direct reaction of an aromatic ring with an electrophilic fluorine source (e.g., Selectfluor™). numberanalytics.comnumberanalytics.com | Can be performed in a single step. | Often suffers from poor regioselectivity, especially with activated rings like phenols. nih.gov |

| Nucleophilic Fluorination | Displacement of a leaving group on an aromatic ring by a fluoride (B91410) ion source (e.g., CsF, KF). numberanalytics.com | Useful for rings with electron-withdrawing groups. | Requires a pre-functionalized aromatic ring. |

| Transition Metal-Catalyzed Fluorination | Use of catalysts (e.g., Pd, Cu) to facilitate C-F bond formation. numberanalytics.comnumberanalytics.com | High regioselectivity and efficiency. | Catalyst cost and sensitivity can be a factor. |

| Directed Cycloaddition | Benzannulation strategy using fluorinated precursors to build the aromatic ring with complete regiocontrol. whiterose.ac.uk | Excellent control of fluorine placement. | Requires synthesis of specific fluorinated building blocks. |

Strategies for Phenol Moiety Integration

The phenol functional group can be incorporated into the target structure at various stages of the synthesis. The choice of strategy often depends on the compatibility of the hydroxyl group with other reagents used in the synthetic sequence.

Common approaches include:

C-H Functionalization: Direct ortho-alkylation or ortho-arylation of a phenol is a powerful method for building complexity. nih.gov Transition-metal catalysis, using metals like rhodium, palladium, or copper, can enable the selective formation of a carbon-carbon bond at the position ortho to the hydroxyl group. nih.govrsc.org This could be used to attach the thiazole ring (or a precursor) directly to a pre-existing fluorophenol.

Ullmann Coupling Reactions: This classic copper-catalyzed reaction is a successful strategy for forming aryl ethers. While typically used for C-O bond formation, related cross-coupling reactions are fundamental in building aryl-aryl bonds. nih.gov

Formation from a Precursor: The phenol group can be "masked" as another functional group, such as a methoxy ether, throughout the synthesis. This protecting group strategy prevents the acidic proton of the phenol from interfering with sensitive reagents, like Grignard reagents or strong bases. The phenol is then revealed in a final deprotection step, commonly demethylation using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). nih.gov

Functionalization via Arynes: The reaction of phenols with arynes, highly reactive intermediates, can lead to ortho-arylated phenol products. nih.gov This method provides a transition-metal-free pathway to 2-arylphenols. nih.gov

Multi-component Reactions and Molecular Hybridization in Thiazole Synthesis

Thiazoles are a vital class of heterocyclic compounds, and their synthesis is well-established. nih.gov The Hantzsch thiazole synthesis is a cornerstone method, classically involving the condensation of an α-haloketone with a thioamide. iau.iracs.org This (3+2) heterocyclization is robust and widely used for preparing a variety of substituted thiazoles. acs.org

Modern synthetic chemistry often leverages multi-component reactions (MCRs) to construct complex molecules like thiazole derivatives in a single step, which is economically and environmentally advantageous. iau.ir MCRs combine three or more reactants in one pot to form a final product that incorporates portions of all starting materials. nih.goviau.iriau.ir This approach allows for the rapid generation of diverse and complex molecules. iau.irnih.gov

The concept of molecular hybridization is a key driver in this field, where two or more distinct pharmacophores are combined into a single hybrid molecule. acs.orgnih.gov This strategy aims to create new therapeutic agents with potentially enhanced efficacy or novel activity. acs.orgnih.gov The synthesis of this compound is an example of molecular hybridization, combining a fluorophenol unit with a thiazole core.

For instance, a general approach to a fluorinated arylthiazole could involve the Hantzsch reaction between a thioamide and a 2-bromo-1-(fluorophenyl)ethan-1-one derivative. The synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, for example, was achieved by condensing 2-bromo-4-fluoroacetophenone with various thiosemicarbazones. nih.gov Similarly, the synthesis of other thiazole hybrids, such as those linked to pyrazole (B372694) or indole, often employs MCR strategies. nih.govacs.orgrsc.org

Table 2: Selected Multi-component Reactions for Thiazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Secondary amines, benzoyl isothiocyanate, dimethyl acetylenedicarboxylate | Trypsin from porcine pancreas (PPT), 45 °C | Substituted thiazoles | nih.gov |

| Primary amines, dialkyl acetylenedicarboxylates, isothiocyanates | N-methyl imidazole, solvent-free, room temp. | Thiazole derivatives | iau.ir |

| Isothiocyanates, tetramethyl thiourea, ethyl bromopyruvate | Water | 1,3-Thiazole derivatives | iau.ir |

| Aryl glyoxal, aryl thioamide, pyrazolones | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Pyrazole-linked thiazoles | acs.org |

In Vitro Antimicrobial Activities

Thiazole-containing compounds have been extensively studied for their potential to combat various microbial pathogens. mdpi.com The introduction of substituents, such as a fluorine atom, onto the phenylthiazole backbone can significantly influence their spectrum and potency. mdpi.comnih.gov

Derivatives of the phenylthiazole structure have shown varied efficacy against both Gram-positive and Gram-negative bacteria. In one study, a series of 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives were synthesized and evaluated for their antibacterial activity. nih.gov While these compounds demonstrated potent activity against Streptococcus pneumoniae, their efficacy against Staphylococcus aureus and Escherichia coli was less pronounced. nih.gov

Another area of investigation involves 2,4-di-tert-butylphenol (B135424) (2,4-DBP), a phenolic compound, which has been shown to inhibit quorum sensing in Pseudomonas aeruginosa. frontiersin.org This mechanism reduces the secretion of virulence factors and biofilm formation, highlighting an alternative strategy to direct bactericidal action. frontiersin.org Furthermore, studies on fluorine-containing pyrazole derivatives have identified compounds with promising activity against S. aureus, E. coli, and P. aeruginosa. nih.gov For instance, 1-(3,4-difluorophenyl)-4-(5-fluoro-2-hydroxybenzoyl)-1H-pyrazole showed notable antibacterial effects. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Thiazole and Phenol Derivatives

| Compound/Derivative Class | Bacterium | Activity (MIC) | Reference |

|---|---|---|---|

| 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives | S. aureus, E. coli | >128 µM | nih.gov |

| 1-(3,4-difluorophenyl)-4-(5-fluoro-2-hydroxybenzoyl)-1H-pyrazole | S. aureus, E. coli, P. aeruginosa | Promising Activity | nih.gov |

MIC: Minimum Inhibitory Concentration

The antifungal potential of thiazole derivatives and related phenolic compounds has been a subject of significant research. Studies have shown that certain derivatives possess activity against various fungal strains, including the common mold Aspergillus niger. nih.govmdpi.com For example, an investigation into acrocarposporins, isolated from Acrocarpospora punica, revealed that some of these compounds exhibited antifungal activity against A. niger, with inhibition zones recorded. nih.gov

Similarly, research on 2-acylbenzohydroquinone derivatives identified 2-octanoylbenzohydroquinone as the most active in its series, with a Minimum Inhibitory Concentration (MIC) value of 16 μg/mL against Aspergillus fumigatus, a related species. mdpi.com While specific data for this compound is limited, the general activity of phenolic and thiazole structures suggests a potential avenue for the development of novel antifungal agents. mdpi.comnih.gov

Thiazole derivatives have emerged as a promising class of compounds in the search for new anti-tubercular agents. A series of substituted 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives were screened for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these thiazole derivatives displayed good anti-tubercular activity, with MIC values ranging from 1 µM to 61.2 µM. nih.gov

In a separate study, a related heterocyclic compound, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, also demonstrated significant anti-TB activity against the H37Rv strain, with a reported MIC of 5.5 µg/mL. nih.gov These findings underscore the potential of the thiazole scaffold as a template for developing new drugs to combat tuberculosis. nih.gov

Table 2: In Vitro Anti-tubercular Activity against M. tuberculosis H37Rv

| Compound/Derivative Class | Activity (MIC) | Reference |

|---|---|---|

| 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives | 1 - 61.2 µM | nih.gov |

MIC: Minimum Inhibitory Concentration

In Vitro Antiprotozoal Activities (e.g., against Trypanosoma brucei)

The search for novel treatments for parasitic diseases like African trypanosomiasis has led to the investigation of diverse chemical structures. A screen of various sulfonyl fluoride probes revealed inhibitors of Trypanosoma brucei, the parasite responsible for the disease. nih.gov Among the 32 probes tested, four showed sub-micromolar anti-trypanosomal activity, with one compound, C-1, exhibiting an EC50 value of 0.31 µM. nih.gov These parasites are known to have enzymes that are inhibited by phenylmethylsulfonyl fluoride, suggesting a potential mechanism of action for such compounds. nih.gov While not direct derivatives of this compound, this research highlights that fluorinated and sulfur-containing scaffolds can be effective against this protozoan. nih.govnih.gov

In Vitro Antineoplastic Activities

Thiazole-based compounds are recognized for their anticancer properties, with research exploring their cytotoxic effects across various cancer cell lines. globalresearchonline.netekb.eg

Derivatives of the thiazole scaffold have demonstrated significant cytotoxic activity against several human cancer cell lines. For instance, certain fluorinated 2-aryl benzothiazole (B30560) derivatives containing hydroxyl groups were found to be effective against the MDA-MB-468 (breast cancer) and MCF-7 (breast adenocarcinoma) cell lines. globalresearchonline.net In another study, a phthalimide (B116566) derivative incorporating a thiazole moiety, compound 5b, was identified as a potent agent against MCF-7 cells with an IC50 value of 0.2 µM. nih.gov Compound 5k from the same series showed strong cytotoxicity against MDA-MB-468 cells, with an IC50 of 0.6 µM. nih.gov

Further studies on different thiazole derivatives have reported IC50 values against colon cancer (HCT-116) and liver cancer (HepG2) cell lines. ekb.eg One thiazole derivative, referred to as CP1, showed IC50 values of 4.7 µg/mL against HCT-116 and 11 µg/mL against HepG2 cells. ekb.eg The data indicates that the thiazole ring is a valuable pharmacophore for the development of new anticancer drugs. globalresearchonline.netnih.gov

Table 3: In Vitro Cytotoxicity (IC50) of Selected Thiazole Derivatives against Human Cancer Cell Lines

| Derivative Class | Cell Line | Cancer Type | IC50 | Reference |

|---|---|---|---|---|

| Phthalimide Thiazole Derivative (5b) | MCF-7 | Breast | 0.2 µM | nih.gov |

| Phthalimide Thiazole Derivative (5k) | MDA-MB-468 | Breast | 0.6 µM | nih.gov |

| Thiazole Derivative (CP1) | HCT-116 | Colon | 4.7 µg/mL | ekb.eg |

| Thiazole Derivative (CP1) | MCF-7 | Breast | 4.8 µg/mL | ekb.eg |

IC50: Half-maximal inhibitory concentration

Tubulin Polymerization Inhibition and Cell Cycle Arrest Mechanisms

The disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division. Compounds that interfere with tubulin polymerization can halt the cell cycle, typically at the G2/M phase, and trigger apoptosis in rapidly dividing cancer cells. nih.gov

Thiazole derivatives have emerged as a promising class of tubulin polymerization inhibitors. Inspired by the activity of natural compounds like combretastatin (B1194345) A-4 (CA-4), which binds to the colchicine-binding site on β-tubulin, researchers have synthesized novel 2,4-disubstituted thiazoles. nih.gov Specifically, a series of derivatives incorporating a 4-(3,4,5-trimethoxyphenyl)thiazole moiety has been evaluated for cytotoxic activity against various human cancer cell lines. nih.gov Several of these compounds demonstrated superior activity, with IC₅₀ values in the low micromolar range. nih.gov The mechanism of action involves the inhibition of tubulin assembly, leading to a disruption of the microtubule network, cell cycle arrest at the G2/M checkpoint, and subsequent apoptosis. nih.gov

Table 1: Cytotoxic Activity of Selected 2,4-Disubstituted Thiazole Derivatives Data sourced from studies on various human cancer cell lines (HepG2, MCF-7, HCT116, HeLa). nih.gov

| Compound ID | General Structure | Observed Activity | IC₅₀ Range (µM) |

|---|---|---|---|

| 5c | 2-substituted-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide | Strong | 3.35 - 18.69 |

| 6d | 2-substituted-4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)urea | Strong | 3.35 - 18.69 |

| 7c | Anilinoacetamide derivative | Strong | 3.35 - 18.69 |

| 8 | (4-(3,4,5-trimethoxyphenyl) thiazol-2-yl)thiazole-2,4-diamine | Strong | 3.35 - 18.69 |

| 9a,b | (4-(3,4,5-trimethoxyphenyl) thiazol-2-yl)thiazole-2,4-diamine | Strong | 3.35 - 18.69 |

| 7a | Unsubstituted anilinoacetamide | Weak | Not specified |

Other Emerging In Vitro Biological Activities

Beyond their role as antimitotic agents, phenolic thiazole derivatives exhibit a range of other biological effects that are currently under investigation.

Anticonvulsant Properties

The search for new, effective, and safe anticonvulsant drugs is a priority in neurology. The 4-thiazolidinone (B1220212) core, often considered a bioisostere of known anticonvulsants like hydantoin, is a privileged scaffold in the design of such agents. mdpi.com Research into hybrids combining the thiazole and 4-thiazolidinone rings has yielded compounds with significant anticonvulsant activity. mdpi.com

These compounds have been evaluated in standard preclinical models, including the pentylenetetrazole (PTZ)-induced seizure test and the maximal electroshock seizure (MES) test. Certain derivatives demonstrated excellent activity in both models, suggesting a broad spectrum of anticonvulsant action. mdpi.com The proposed mechanisms for related compounds include the blockade of sodium channels and the enhancement of GABAergic neurotransmission. mdpi.com Interestingly, minor structural modifications can drastically alter activity, with some derivatives showing pro-convulsant effects, highlighting the critical nature of the structure-activity relationship (SAR). mdpi.com

Table 2: Anticonvulsant/Pro-convulsant Activity of Thiazole-Thiazolidinone Derivatives Activity assessed in pentylenetetrazole (PTZ) and maximal electroshock (MES) models. mdpi.com

| Compound ID | General Structure | Observed Activity |

|---|---|---|

| Ib | 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one | Excellent Anticonvulsant |

| IId | 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide | Excellent Anticonvulsant |

| IIj | (2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester | Excellent Anticonvulsant |

| Id | Isatine-modified 2-iminothiazolyl-4-thiazolidinone | Pro-convulsant |

| IIc | Thiazole-thiazolidinone derivative | Moderate Pro-convulsant |

Anti-inflammatory Effects

Chronic inflammation is a key pathological feature of many diseases. Phenolic compounds are well-known for their anti-inflammatory properties. nih.govresearchgate.net These effects are often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, some phenolic compounds can suppress the expression of inducible nitric oxide synthase (iNOS) in response to inflammatory stimuli like lipopolysaccharide (LPS). researchgate.net

Furthermore, bioactive compounds from natural sources, rich in polyphenols and flavonoids, have been shown to exert anti-inflammatory effects by modulating the expression of key cytokines. nih.gov This includes the upregulation of anti-inflammatory mediators such as Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β). nih.gov Given that this compound possesses a phenolic structure, it is plausible that it or its derivatives could exhibit similar anti-inflammatory activities.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous health conditions. Phenolic compounds are renowned for their antioxidant and free radical scavenging capabilities. nih.gov

Studies on phenolic thiazoles with a hydrazone linker have demonstrated notable antioxidant activity. The activity is attributed to the presence of phenolic hydroxyl groups, which can donate a hydrogen atom to stabilize free radicals, as well as the hydrazone moiety. nih.gov The antioxidant potential of these compounds is typically quantified by their IC₅₀ value in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Research has identified several phenolic thiazole derivatives with significant antioxidant capacity, although this can sometimes be accompanied by cytotoxicity, necessitating careful structural optimization. nih.gov

Table 3: Antioxidant Activity of Phenolic Thiazole Derivatives Activity assessed by DPPH radical scavenging assay. nih.gov

| Compound ID | General Structure | Antioxidant Activity (IC₅₀ µg/mL) |

|---|---|---|

| 5a (DPTH) | Dihydroxy-Phenyl-Thiazol-Hydrazinium chloride | Very Good |

| 5b | (E)-2-(2,4-dihydroxybenzylidene)-1-(4-methylthiazol-2-yl)hydrazin-1-ium chloride | 50.34 |

| 7b | Phenolic thiazole derivative | 42.36 |

TGR5 Agonism

The Takeda G-protein-coupled receptor 5 (TGR5) is a bile acid receptor that has emerged as a key regulator of metabolism and inflammation. nih.govdovepress.com Activation of TGR5 in intestinal cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin (B600854) secretion and promotes glycemic control. nih.govnih.gov In immune cells like macrophages, TGR5 activation generally dampens inflammatory responses. dovepress.com

This dual role makes TGR5 an attractive therapeutic target for type 2 diabetes and inflammatory conditions. nih.govdovepress.com A wide variety of structurally diverse small molecules have been identified as TGR5 agonists. nih.gov While specific studies on this compound are not prominent, the development of synthetic, non-bile acid agonists is an active area of research. Potent agonists can stimulate cAMP formation at picomolar concentrations and have been shown to lower blood glucose and increase GLP-1 secretion in preclinical models. nih.govcaymanchem.com The exploration of thiazole-phenol scaffolds as potential TGR5 modulators represents an intriguing avenue for future research.

Mechanistic Investigations into the Biological Actions of 2 Fluoro 4 Thiazol 4 Yl Phenol

Molecular Docking Studies and Receptor Binding Affinity

Molecular docking simulations are pivotal in understanding how a ligand, such as 2-Fluoro-4-(thiazol-4-yl)phenol, might bind to a protein's active site. These studies predict the preferred orientation of the ligand and the nature of its interactions, including hydrogen bonds and hydrophobic contacts, which are crucial for its biological activity.

Ligand-Protein Interactions and Binding Modes

DprE1 Enzyme: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the cell wall synthesis of Mycobacterium tuberculosis. Docking studies of related benzothiazinone analogs have shown that the fluorine atom can form hydrogen bonds with residues like HIS132. plos.orgnih.gov Furthermore, the oxygen of an anisole ring in a similar analog established a strong hydrogen bond with LYS418. plos.orgnih.gov These interactions, along with covalent modification of a key cysteine residue (CYS387) by activated analogs, are crucial for the potent inhibition of this enzyme. plos.org Computational studies identified that key residues such as TYR60, LYS134, SER228, TYR314, ARG325, ASN385, ASP389, and LYS418 contribute significantly to the binding of inhibitors within the DprE1 active site. nih.gov

MurB Enzyme: While specific docking studies for this compound with UDP-N-acetylenolpyruvylglucosamine reductase (MurB) are not detailed in the provided context, MurB is a known target in bacterial peptidoglycan biosynthesis. The binding affinity and mode would likely involve interactions with the enzyme's active site residues, facilitated by the phenol (B47542) and thiazole (B1198619) moieties.

14α-lanosterol demethylase (CYP51): This enzyme is a key component in the biosynthesis of sterols and is a target for antifungal agents. wikipedia.orgnih.gov Azole-based inhibitors, which are structurally distinct but functionally relevant, interact with the heme iron in the active site of CYP51, preventing substrate binding. nih.gov For a thiazole-phenol compound, interactions would likely involve coordination with the heme iron and hydrogen bonding with surrounding amino acid residues, leveraging the nitrogen of the thiazole ring and the hydroxyl group of the phenol. nih.gov

| Enzyme | Interacting Residues/Components | Type of Interaction |

|---|---|---|

| DprE1 | HIS132, LYS418, TYR60, ASN385 | Hydrogen Bonding |

| DprE1 | CYS387 | Covalent Modification (by analogs) |

| CYP51 | Heme Iron | Coordination |

Enzyme Inhibition Studies

The inhibitory potential of thiazole-containing compounds has been evaluated against key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).

COX-1, COX-2, and 5-LOX: Thiazole and thiazolidinone derivatives have been identified as promising candidates for dual inhibition of COX-2 and 5-LOX, which is a desirable profile for anti-inflammatory agents with potentially improved safety. nih.govresearchgate.net Research on various thiazole-based molecules has demonstrated potent inhibitory activity. For example, a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were identified as direct 5-LOX inhibitors, with the most potent compound showing an IC₅₀ value of 127 nM. nih.gov Another study on (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone reported a COX-2 IC₅₀ of 0.07 µM and a 5-LOX IC₅₀ of 0.29 µM. researchgate.net This highlights the potential of the thiazole scaffold, present in this compound, to inhibit these key inflammatory enzymes. nih.govresearchgate.net

| Compound Class | Target Enzyme | Reported IC₅₀ |

|---|---|---|

| N-aryl-4-aryl-1,3-thiazole-2-amine | 5-LOX | 127 nM |

| (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone | COX-2 | 0.07 µM |

| (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone | 5-LOX | 0.29 µM |

Computational Chemistry and Molecular Dynamics Simulations

Computational methods provide a deeper understanding of the intrinsic properties of this compound, including its stable conformations and electronic characteristics.

Conformational Analysis and Intramolecular Interactions

The conformational structure of molecules like this compound is influenced by the orientation of its functional groups. In a related molecule, 2-fluoro-4-hydroxy benzoic acid, the structure is primarily defined by the orientation of the hydroxyl and carboxylic acid groups. mdpi.com For this compound, the key torsional angles would be between the phenol ring and the thiazole ring, and the orientation of the phenolic hydroxyl group. A strong intramolecular hydrogen bond between the phenolic O—H group and the nitrogen atom of the thiazole ring is a plausible and significant interaction that would stabilize the molecular conformation. nih.gov This type of interaction creates a pseudo-six-membered ring, contributing to the planarity and stability of the molecule. nih.gov The dihedral angle between the thiazole and phenol rings is also a critical parameter, influenced by steric factors. nih.gov

Electronic Structure Analysis

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. semanticscholar.org For phenolic compounds, charge transfer can occur within the molecular structure, which is revealed by HOMO and LUMO energy calculations. semanticscholar.org In computational studies of similar halo-functionalized phenolic imine compounds, HOMO energies have been calculated in the range of -6.24 to -6.32 eV and LUMO energies from -1.93 to -2.07 eV, resulting in energy gaps between 4.17 and 4.39 eV. nih.gov These values indicate a stable but reactive electronic system, where the HOMO is typically localized on the electron-rich phenol ring and the LUMO may be distributed across the thiazole moiety, facilitating electron transfer processes that are key to its biological interactions.

| Parameter | Calculated Energy Range (eV) |

|---|---|

| HOMO | -6.24 to -6.32 |

| LUMO | -1.93 to -2.07 |

| Energy Gap (ΔE) | 4.17 to 4.39 |

Structure Activity Relationship Sar Studies of 2 Fluoro 4 Thiazol 4 Yl Phenol Analogues

Impact of Substituents on Thiazole (B1198619) Ring Activity

The thiazole ring is a versatile scaffold, and its substitution pattern plays a pivotal role in determining the biological activity of the molecule. globalresearchonline.net Studies on various 2,4-disubstituted thiazole derivatives have shown that both the nature and position of substituents significantly influence their therapeutic potential.

Research into thiazole-phenylacetic acid derivatives revealed that all tested compounds exhibited good antibacterial activity against a range of bacterial strains. nih.gov In other series, the presence of specific substituents on a phenyl ring attached to the thiazole moiety was found to be crucial for activity. For instance, SAR analysis indicated that a para-halogen-substituted phenyl group attached to the thiazole ring is important for anticonvulsant activity. nih.gov Similarly, for certain antifungal agents, the presence of a fluoro-substituted phenyl ring was identified as vital for suppressing the growth of Mycobacterium smegmatis. nih.gov

The type of substituent can dictate the nature of the biological effect. SAR studies have shown that electron-donating groups on the phenyl ring tend to increase antibacterial activity, while electron-withdrawing groups enhance antifungal activity. ijper.org For example, in a series of antimicrobial thiazole derivatives, compounds with electron-withdrawing groups like nitro (NO₂) and electron-donating groups like methoxy (B1213986) (OMe) in the para position of a benzene (B151609) ring at the thiazole moiety were found to be beneficial for activity against Candida albicans. nih.gov

In the context of anticancer activity, modifications on the thiazole ring and its appendages have yielded potent compounds. For one series of thiazole derivatives, the replacement of an N,N-dimethyl group with a phenyl ring on the thiazole moiety was found to be essential for cytotoxic activity. nih.gov Another study on renin inhibitors utilized a 2-amino-4-thiazolyl moiety at the P2 position to achieve potent and selective inhibition. nih.gov

The table below summarizes the impact of different substituents on the biological activity of various thiazole analogues.

| Compound Series | Substituent Modification | Impact on Activity | Reference |

| Thiazole-linked Pyrrolidin-2-one | Pyrrolidine ring attached to thiazole | Enhanced anticonvulsant activity | nih.gov |

| Disubstituted 1,3-Thiazoles | Para-halogen substituted phenyl on thiazole | Important for anticonvulsant activity | nih.gov |

| Bisthiazolyl Derivatives | Fluoro-substituted phenyl ring | Vital for anti-tubercular activity | nih.gov |

| Benzothiazaole Hydrazone Derivatives | Electron-donating groups on phenyl ring | Increased antibacterial activity | ijper.org |

| Benzothiazaole Hydrazone Derivatives | Electron-withdrawing groups on phenyl ring | Increased antifungal activity | ijper.org |

| 2,4-Disubstituted Thiazoles | NO₂ or OMe on para-position of benzene ring | Beneficial for antifungal activity | nih.gov |

Influence of Fluorine Substitution on Biological Potency and Selectivity

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. nih.gov In the context of 2-fluoro-4-(thiazol-4-yl)phenol analogues, the fluorine atom can significantly modulate biological potency and selectivity.

Fluorine's high electronegativity can alter the electronic properties of the molecule. Typically, fluorine substitution lowers the pKa of nearby functional groups, making acidic groups more acidic and basic groups less basic. nih.gov This change in pKa can affect the compound's ionization state, which in turn influences its lipophilicity, absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For instance, studies on a thrombin inhibitor showed that fluorine substitution lowered the pKa of an amidine functionality, which correlated with a decrease in binding affinity. nih.gov This demonstrates that the influence of fluorine on pKa can be leveraged to fine-tune potency and selectivity against different targets. nih.gov

In some cases, fluorine substitution directly enhances potency. The incorporation of a fluorine atom at the 6-position of certain benzothiazole (B30560) derivatives resulted in enhanced activity against Gram-positive bacteria. nih.gov This improvement was attributed to increased binding to the DNA gyrase complex and better cell penetration. nih.gov However, the effect of fluorine is not universally positive. In a study of 2,4-disubstituted arylthiazoles designed as antitrypanosomal agents, the comparison between a fluorinated series and a non-fluorinated series showed that the fluorine substitution had little positive effect on the activity against T. brucei. nih.gov

Furthermore, fluorine can participate in forming crucial noncovalent interactions, such as hydrogen bonds and halogen bonds, which are key for drug-protein binding. nih.gov Studies on 4-halogeno aniline (B41778) derivatives have shown that 2-fluoro and 2,6-difluoro substitution can increase the ability of an adjacent amine group to form strong hydrogen bonds. nih.gov

The table below illustrates the varied effects of fluorine substitution in different molecular contexts.

| Compound Series | Effect of Fluorine Substitution | Observed Outcome | Reference |

| Thrombin Inhibitor | Lowered pKa of amidine functionality | Decreased binding affinity for thrombin and trypsin | nih.gov |

| Benzothiazole Antibacterials | Fluorine at position-6 | Enhanced Gram-positive antibacterial activity | nih.gov |

| 2,4-Disubstituted Arylthiazoles | Fluorine on phenyl ring | Little positive effect on antitrypanosomal activity | nih.gov |

| 4-Halogeno Anilines | 2-Fluoro or 2,6-difluoro substitution | Increased strength of adjacent N-H···N hydrogen bonds | nih.gov |

Role of the Phenol (B47542) Moiety in Activity Modulation

The phenol group in this compound is a key structural feature that can significantly modulate biological activity. The hydroxyl group of the phenol can act as both a hydrogen bond donor and acceptor, enabling critical interactions with biological targets.

In studies of related structures like 4-(2-amino-1,3-thiazol-4-yl)phenol, the hydroxyl group on the phenol ring, in conjunction with an amino group on the thiazole ring, is noted to contribute significantly to the compound's reactivity and potential biological activity. ontosight.ai The ability to form hydrogen bonds is often crucial for the binding of a ligand to its receptor.

In the development of fungicidal agents based on a 2-aryl-thiazole scaffold, the core structure is considered a valuable precursor for further design. researchgate.net While these specific analogues contained a borneol moiety instead of a simple phenol, the principle of a hydroxyl-bearing group influencing activity remains relevant. The modification or replacement of the phenol group can lead to substantial changes in potency and selectivity. For example, in a series of benzothiazole derivatives, compounds with hydroxyl substituents at the third and fourth positions of the phenyl ring were more effective as anticancer agents than analogues containing alkoxy or methyl sulphonyl groups. globalresearchonline.net This highlights the importance of the free hydroxyl group for activity in that specific scaffold.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of drug action. The specific spatial orientation of functional groups can determine whether a molecule fits into a biological target's binding site correctly.

In the context of thiazole-containing compounds, stereochemistry has been shown to be a determinant of activity. For example, in the design of fungicidal agents, a series of derivatives were synthesized using (-)-borneol (B1667373), a chiral natural product. researchgate.net One compound from this series, (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl-4-oxo-4-(((2-phenylthiazol-4-yl)methyl)amino)butanoate (5a), demonstrated potent activity against B. cinerea, with an IC50 value of 24.3 mg/L. researchgate.net Another derivative, (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl(Z)-4-oxo-4-(((2-phenylthiazol-4-yl)methyl)amino)but-2-enoate (6a), also showed broad-spectrum fungicidal activity. researchgate.net The use of a specific stereoisomer like (-)-borneol suggests that the chirality of this part of the molecule is important for its interaction with the fungal target. The defined stereochemistry of the bulky borneol group likely orients the rest of the molecule, including the 2-phenylthiazole (B155284) moiety, in a specific conformation that is favorable for binding and activity. researchgate.net

While this compound itself is not chiral, the introduction of chiral centers into its analogues would necessitate an evaluation of the different stereoisomers. It is highly probable that enantiomers or diastereomers would exhibit different potencies and selectivities, as is common in pharmacologically active compounds.

Applications of 2 Fluoro 4 Thiazol 4 Yl Phenol As a Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

The thiazole (B1198619) ring is a privileged motif found in numerous biologically active natural products. nih.gov The presence of this heterocyclic system, along with a reactive phenol (B47542) and a fluorine atom, makes 2-Fluoro-4-(thiazol-4-yl)phenol a valuable starting material for the synthesis of more intricate organic molecules. The fluorine substituent can influence the electronic properties and metabolic stability of the resulting compounds, a desirable feature in the design of new chemical entities.

Thiazole derivatives, in general, are key components in the construction of a variety of complex structures. nih.govnih.gov Synthetic strategies often involve the functionalization of the thiazole ring or the phenolic hydroxyl group to build larger molecular frameworks. While specific examples detailing the direct use of this compound are still emerging in publicly available literature, the known reactivity of its constituent parts suggests its potential in multi-step synthetic sequences.

Precursor in Medicinal Chemistry for Drug Discovery

The thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govglobalresearchonline.net The incorporation of a fluorine atom can enhance the potency, selectivity, and pharmacokinetic profile of drug candidates. Consequently, this compound serves as a promising precursor for the discovery of new therapeutic agents.

Research has identified various thiazole-containing compounds as potent inhibitors of enzymes such as 5-lipoxygenase (5-LOX), which is a target for asthma and allergy treatments. rsc.orgresearchgate.net For instance, a p-fluoro substituted 2-amino-4-aryl thiazole was identified as a potent 5-LOX inhibitor. rsc.orgresearchgate.net Furthermore, thiazole derivatives have been investigated for their potential as c-Met kinase inhibitors for cancer treatment, demonstrating the scaffold's relevance in oncology research. nih.gov The unique combination of the thiazole ring and the fluorophenol moiety in this compound makes it an attractive starting point for the design and synthesis of novel kinase inhibitors and other bioactive molecules. nih.gov

Utility in Agrochemical Development

Thiazole and isothiazole (B42339) derivatives have gained significant attention in the field of green pesticide research due to their low toxicity and strong biological activity. nih.gov The structural diversity of these compounds allows for the creation of a wide range of pesticides with broad-spectrum effectiveness. nih.gov The development of new and highly potent pesticides relies on understanding the structure-activity relationships of these heterocyclic compounds. nih.gov

While direct applications of this compound in commercially available agrochemicals are not extensively documented, the known insecticidal, fungicidal, and herbicidal activities of related thiazole derivatives underscore its potential in this sector. The introduction of a fluorine atom can often enhance the efficacy and selectivity of agrochemicals.

Application in Material Science (e.g., fluorescent sensors, optic dyes)

Thiazole-containing compounds have shown remarkable properties in the field of material science, particularly as fluorescent dyes and components of organic electronic devices. nih.govrsc.org The fused ring system of thiazoles provides rigidity and planarity, which can enhance electronic conjugation and lead to desirable photophysical properties. researchgate.net

Thiazolo[5,4-d]thiazole (TTz) based materials, which share the core thiazole heterocycle, are known for their high fluorescence, thermal stability, and ease of synthesis, making them suitable for applications in solid-state lighting and optical devices. nih.govrsc.org These materials can be functionalized to tune their photophysical properties, leading to emissions across the visible spectrum. nih.gov Although specific studies on the fluorescent properties of this compound are not widely reported, the inherent characteristics of the thiazole ring suggest its potential as a building block for novel fluorescent sensors and organic dyes. The synthesis of push-pull aryl and arylethynyl 2-(thiophen-2-yl)quinazoline derivatives, which also feature heterocyclic systems, has demonstrated the potential for creating materials with significant color changes and luminescence switching, indicating a promising avenue for related thiazole compounds. researchgate.net

No Direct Research Found for this compound to Generate the Requested Article

Despite a comprehensive search of scientific literature and chemical databases, no specific research articles or detailed data could be found for the chemical compound this compound. This absence of dedicated studies makes it impossible to generate the requested in-depth article focusing on its future research directions.

The executed search strategy aimed to uncover information on the synthesis, biological activities, mechanistic studies, and computational modeling of this compound. However, the search results consistently yielded information on related but structurally distinct compounds. These included various substituted thiazole derivatives such as 2-fluoro-4-(2-methyl-4-thiazolyl)phenol and other fluorinated thiazolyl compounds.

While research exists on the broader class of fluorinated thiazole-containing molecules, which have been investigated for potential applications in areas like cancer treatment and enzyme inhibition, this information is not directly applicable to the specific, unsubstituted parent compound requested by the user. An article on the future perspectives of a compound requires a foundational body of existing research, including its synthesis, characterization, and preliminary biological evaluation. Without this, any discussion of future directions would be purely speculative and not based on scientific evidence, thereby failing to meet the quality and accuracy standards of the request.

Therefore, due to the lack of available scientific data for this compound, the generation of a detailed and scientifically accurate article as per the provided outline is not feasible at this time. It is recommended to either select a different, well-researched compound for the article or to broaden the scope to a class of compounds, such as "fluorinated thiazolyl phenols," for which more substantial research is available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.